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Mono-dodecyl itaconate

Cat. No.: B12006701
M. Wt: 298.4 g/mol
InChI Key: VANYYAXEJNLEOM-UHFFFAOYSA-N
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Description

Significance of Bio-Based Monomers in Sustainable Polymer Science

The increasing global focus on sustainability has propelled the search for renewable alternatives to petroleum-based products in the chemical industry. nih.govstahl.com Bio-based monomers, derived from renewable resources like plants and microorganisms, are at the forefront of this shift, offering a pathway to developing more environmentally friendly polymers. nih.govmdpi.com These monomers can reduce the carbon footprint of materials and, in some cases, offer biodegradability, addressing the challenge of plastic pollution. nih.govstahl.com The transition to bio-based polymers is not merely a substitution of feedstock but a strategic move towards a circular economy, mitigating carbon emissions and fostering a more sustainable future. nih.gov The market for bio-based polymers is experiencing significant growth, driven by both consumer demand for greener products and increasing regulatory pressure to reduce reliance on fossil fuels. mdpi.com

Overview of Itaconic Acid Derivatives as Renewable Building Blocks

Itaconic acid (IA), a dicarboxylic acid produced through the fermentation of carbohydrates, is recognized by the U.S. Department of Energy as one of the top 12 bio-based building block chemicals. mdpi.comwordpress.com Its structure, featuring two carboxylic acid groups and a polymerizable double bond, makes it a versatile monomer for creating a wide array of polymers. wordpress.comresearchgate.net Derivatives of itaconic acid, such as its esters, are of particular interest as they can be tailored to achieve specific polymer properties. These derivatives serve as renewable substitutes for petrochemical monomers like acrylic and methacrylic acid in various applications, including resins, plastics, paints, and synthetic fibers. researchgate.netspecialchem.com The ability to modify the ester groups allows for the synthesis of polymers with diverse functionalities and characteristics.

Academic Context of Mono-dodecyl Itaconate Research Trajectories

Within the broader field of itaconate chemistry, this compound (MDoI) has garnered academic interest as a functional monomer. Research has explored its synthesis, polymerization, and the properties of the resulting polymers. tandfonline.comacs.orguc.cl Studies have investigated the solution properties and chain flexibility of poly(this compound), highlighting the influence of the free carboxylic acid group on the polymer's behavior. tandfonline.com Furthermore, MDoI has been utilized as a surfactant in the emulsion polymerization of other monomers and as a dispersant for carbon nanotubes. scirp.orgnih.gov The presence of both a long hydrophobic dodecyl chain and a hydrophilic carboxylic acid group imparts amphiphilic properties to the monomer, making it a subject of research for applications requiring surface-active agents. scirp.org

Chemical Profile of this compound

PropertyValueReference
Chemical Formula C17H30O4 scirp.org (Implied)
Melting Point 76-78°C scirp.org

Synthesis of this compound

A common method for synthesizing this compound is through the direct esterification of itaconic acid or its anhydride (B1165640) with dodecanol (B89629). scirp.orgsmolecule.com In a typical laboratory procedure, itaconic anhydride is reacted with dodecanol at an elevated temperature. scirp.org The reaction mixture is stirred in a nitrogen atmosphere to prevent side reactions. scirp.org Following the reaction, the crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695), to yield the final white crystalline product. scirp.org

Polymerization and Polymer Properties

This compound can undergo polymerization through its vinyl group to form comb-like polymers with a poly(itaconic acid) backbone and pendant dodecyl ester groups. The polymerization can be initiated by free radical initiators. capes.gov.br The resulting polymer, poly(this compound) (PMDoI), exhibits interesting solution properties due to the presence of both the hydrophobic side chains and the hydrophilic carboxylic acid groups in each repeating unit. tandfonline.com The flexibility and conformation of PMDoI in solution have been studied, and it has been shown that the free carboxylic group significantly influences these properties. tandfonline.com

Applications in Polymer Science

The unique structure of this compound lends itself to several applications in polymer science:

Functional Monomer: It serves as a monomer for the synthesis of functional polymers. The resulting polymers, with their combination of hydrophobic and hydrophilic moieties, can be used in applications such as coatings, adhesives, and as compatibilizers in polymer blends. researchgate.net

Surfactant and Dispersant: Due to its amphiphilic nature, MDoI can act as a polymerizable surfactant (surfmer) in emulsion polymerization. nih.gov It has also been effectively used to disperse carbon nanotubes in aqueous solutions, a critical step for incorporating these nanomaterials into polymer composites. scirp.org The presence of the double bond in the MDoI molecule is believed to play a crucial role in achieving stable dispersions. scirp.org

Bio-based Material Component: As a derivative of the bio-based itaconic acid, MDoI contributes to the development of more sustainable polymer systems. Its incorporation into polymers can increase their bio-based content and introduce specific functionalities. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H30O4 B12006701 Mono-dodecyl itaconate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H30O4

Molecular Weight

298.4 g/mol

IUPAC Name

4-dodecoxy-2-methylidene-4-oxobutanoic acid

InChI

InChI=1S/C17H30O4/c1-3-4-5-6-7-8-9-10-11-12-13-21-16(18)14-15(2)17(19)20/h2-14H2,1H3,(H,19,20)

InChI Key

VANYYAXEJNLEOM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)CC(=C)C(=O)O

Origin of Product

United States

Synthetic Methodologies for Mono Dodecyl Itaconate

Direct Esterification Routes for Mono-dodecyl Itaconate

Direct esterification involves the reaction of itaconic acid with dodecanol (B89629). This approach requires careful control of reaction conditions to favor the formation of the monoester.

One-Pot Synthesis from Itaconic Anhydride (B1165640) and Dodecanol

A highly efficient and straightforward method for synthesizing this compound is the one-pot reaction of itaconic anhydride with dodecanol. scirp.orgnih.govresearchgate.net This route is noted for its high selectivity and often proceeds without the need for a catalyst. researchgate.net

In a typical laboratory procedure, dodecanol is first heated to ensure it is in a liquid state, and then a near-stoichiometric amount of itaconic anhydride is added. scirp.orgresearchgate.net The mixture is heated, commonly around 110-115°C, for a period of 1.5 to 2 hours under a nitrogen atmosphere to prevent side reactions. scirp.orgresearchgate.net This reaction takes advantage of the higher reactivity of the anhydride compared to the dicarboxylic acid, which allows for high conversion and selectivity toward the monoester at the non-conjugated acid group. researchgate.net After the reaction is complete, the crude product, which often precipitates as a white crystal upon cooling and addition of a non-polar solvent like hexane, can be purified by recrystallization from ethanol (B145695) to achieve high purity (over 99%). scirp.org This method is considered advantageous as it often avoids tedious purification steps. researchgate.netacs.orgx-mol.com

Optimization of Reaction Conditions and Reagent Stoichiometry

The optimization of reaction parameters is crucial for maximizing the yield and purity of itaconate monoesters, particularly in direct esterification from itaconic acid. Key variables include the molar ratio of reactants, reaction temperature, and reaction time. nih.gov

For the synthesis of similar long-chain itaconate esters, studies have shown that the molar ratio of alcohol to itaconic acid significantly influences the reaction outcome. nih.gov Using at least one mole of alcohol per mole of acid is necessary to obtain good yields of the monoester. google.com

Temperature is another critical factor. For the esterification of itaconic acid with n-octanol, a reaction temperature of 140°C was found to be optimal. nih.govresearchgate.net The duration of the reaction also plays a role; esterification rates tend to increase initially and then slow as the reaction approaches equilibrium. researchgate.net Controlling the amount of water present during the reaction is also a strategy to increase the total conversion of acid to ester. google.com

The following table, adapted from research on n-octyl itaconate synthesis, illustrates how varying reaction conditions can affect product yield, providing a model for the optimization of this compound synthesis. nih.govresearchgate.net

Table 1: Illustrative Optimization of Itaconate Ester Synthesis Data adapted from studies on n-octyl itaconate synthesis.

Molar Ratio (Alcohol:IA) Temperature (°C) Time (h) Catalyst Dosage (% of IA weight) Esterification Rate (%)
1:1 140 3.5 4.0 79.51
1.2:1 140 3.5 4.0 82.65
1.4:1 140 3.5 4.0 83.27
1.2:1 130 3.5 4.0 78.32
1.2:1 150 3.5 4.0 82.16
1.2:1 140 4.0 4.0 83.15

Catalytic Systems in this compound Synthesis

Various catalytic systems can be employed to enhance the rate and selectivity of this compound synthesis. These include conventional acid catalysts, enzymes, and organometallic compounds.

Acid Catalysts : Traditional acid catalysts like sulfuric acid are used for the esterification of itaconic acid. smolecule.comgoogle.com However, this method can lead to challenges in neutralization, where a portion of the desired monoester may be lost as a salt. google.com

Enzymatic Catalysis : Lipases, such as Pseudomonas cepacia lipase (B570770) (PCL), have emerged as highly effective catalysts for the green synthesis of itaconate monoesters. researchgate.net Enzymatic methods offer exceptional selectivity; for instance, the lipase-catalyzed synthesis of 4-octyl itaconate from itaconic acid achieved over 98% yield and 99% selectivity. acs.org This high regioselectivity for the C4 carboxyl group is difficult to achieve with conventional chemical catalysts in a single step. acs.org Enzymes operate under mild reaction conditions, are derived from renewable resources, and can avoid unwanted side reactions. researchgate.net

Organometallic Catalysts : Tin-based catalysts, such as tin(II) 2-ethylhexanoate (B8288628) or dibutyltin (B87310) dilaurate, are commonly used, particularly for ring-opening esterification and polycondensation reactions involving itaconates. researchgate.netnih.govrsc.orgacs.org These catalysts are effective in promoting ester formation. researchgate.net

Comparative Analysis of Synthetic Efficiencies for Itaconate Monoesters

The choice of synthetic route for itaconate monoesters like this compound involves a trade-off between reaction conditions, cost, environmental impact, and efficiency.

The reaction of itaconic anhydride with an alcohol is a highly efficient and scalable method that produces monoesters in high yields (90-95%) with excellent selectivity for the desired β-isomer and generally requires simple filtration for purification. researchgate.netx-mol.com

Direct esterification of itaconic acid catalyzed by a chemical acid is a more traditional route but can suffer from lower selectivity and more complex purification to separate the monoester, diester, and unreacted acid. google.com

Enzymatic direct esterification presents a green and highly selective alternative. acs.org It avoids harsh conditions and environmentally unfriendly intermediates, offering yields and selectivities that can surpass other methods. researchgate.netacs.org However, the cost and stability of the enzyme catalyst may be a consideration for large-scale industrial processes.

Table 2: Comparative Analysis of Synthetic Routes to Itaconate Monoesters

Synthetic Route Typical Reactants Catalyst Typical Yield Selectivity Key Advantages Key Disadvantages
Anhydride Ring-Opening Itaconic Anhydride, Dodecanol Often none required; Tin compounds 90-95% researchgate.net High (e.g., 94/6 β/α monoester) researchgate.net High efficiency, simple purification, scalable. researchgate.netresearchgate.net Requires synthesis of anhydride intermediate.
Direct Esterification (Acid-Catalyzed) Itaconic Acid, Dodecanol Sulfuric Acid smolecule.com Moderate Lower; mixture of mono- and di-esters. google.com Uses readily available itaconic acid. Catalyst neutralization can cause product loss; lower selectivity. google.com

| Direct Esterification (Enzyme-Catalyzed) | Itaconic Acid, Dodecanol | Lipase researchgate.netacs.org | >98% acs.org | >99% (for 4-monoester) acs.org | Environmentally friendly, very high selectivity, mild conditions. researchgate.net | Catalyst cost and stability may be a factor. |

Homopolymerization Dynamics of Mono Dodecyl Itaconate

Fundamental Principles of Mono-dodecyl Itaconate Homopolymerization

The homopolymerization of itaconic acid and its derivatives, including this compound, is fundamentally challenging compared to structurally related monomers like methacrylates. unh.edugoogle.com This reduced reactivity is attributed to a combination of steric hindrance from the bulky ester and carboxylic acid groups attached to the double bond, as well as electronic effects. unh.edugoogle.com Consequently, free-radical polymerization (FRP) of itaconates often proceeds sluggishly, leading to low monomer conversions and polymers with low molar masses. unh.edugoogle.com

However, a notable distinction exists between mono- and di-esters of itaconic acid. The homopolymerization of β-monoalkyl itaconates, such as this compound, in bulk has been observed to be significantly faster than that of dialkyl itaconates. unh.edugoogle.com For instance, studies have reported that bulk polymerization of a β-monoalkyl itaconate can achieve approximately 70% conversion within two hours at 60°C, whereas dimethyl itaconate reaches only about 11% conversion under similar conditions. unh.edugoogle.com This suggests that the presence of the free carboxylic acid group may influence the polymerization kinetics, a key principle in understanding the behavior of this compound.

Free Radical Polymerization of this compound

Free-radical polymerization is a primary method explored for synthesizing poly(this compound). The process involves the use of a free-radical initiator to activate the vinyl group of the monomer, leading to chain propagation. The resulting polymer is a comb-like structure, with the dodecyl chains forming pendant groups off the main polymer backbone. uc.cl

Kinetic Investigations and Rate Determinations

Detailed kinetic studies providing specific rate coefficients for the homopolymerization of this compound are not extensively documented in the public literature. However, kinetic investigations of other itaconate esters provide insight into the likely behavior of this compound. Techniques such as pulsed-laser polymerization (PLP) have been employed to determine the propagation rate coefficient (k_p) for various monomers. cmu.edu

For itaconates in general, the propagation rate is known to be significantly lower than for methacrylates, a direct consequence of the steric hindrance around the propagating radical. For example, kinetic studies on dicyclohexyl itaconate (DCHI), another sterically hindered itaconate, using methods like electron paramagnetic resonance (EPR) and PLP, have yielded k_p values in the range of 2.3 to 5.2 L mol⁻¹ s⁻¹ at temperatures between 50°C and 60°C. unh.edugoogle.com The activation energy (E_a) for propagation was found to be around 22.0 kJ mol⁻¹, which is comparable to methacrylates, but the pre-exponential factor (A) is smaller, confirming the significant role of steric effects. unh.edugoogle.com It is reasonable to infer that the kinetics of this compound homopolymerization would be similarly influenced by these steric factors.

Factors Influencing Monomer Conversion and Polymer Molar Mass

Several factors critically influence the outcome of the free-radical homopolymerization of this compound, affecting both the final monomer conversion and the molar mass of the resulting polymer. The choice of initiator, its concentration, and the polymerization temperature are primary variables for controlling the reaction.

Generally, for itaconate polymerization, lower initiator concentrations tend to favor the formation of polymers with higher molecular weights. google.com Similarly, the polymerization temperature serves as a key control parameter; higher temperatures can increase the rate of polymerization but may lead to lower molecular weights due to increased rates of termination and chain transfer reactions. google.com Conversely, lower temperatures can help achieve higher molecular weights. google.com The optimal temperature range for itaconate polymerization is typically maintained between 25°C and 140°C. google.com

Table 1: Factors Affecting Free Radical Homopolymerization of Monoalkyl Itaconates
FactorInfluence on Monomer ConversionInfluence on Polymer Molar MassGeneral Observation/Condition
Initiator ConcentrationHigher concentration can increase the initial rate but may lead to early termination.Higher concentration generally leads to lower molar mass. google.comTypically 0.05 to 0.75 mol percent is used. google.com
TemperatureIncreases rate of polymerization.Higher temperatures generally lead to lower molar mass. google.comPreferred range is 25°C to 140°C. google.com
Polymerization TimeConversion increases with time.Can be affected by side reactions over longer periods.Bulk polymerization of β-monoalkyl itaconate reached ~70% conversion in 2 hours at 60°C. unh.edugoogle.com
Monomer Structureβ-monoalkyl itaconates show higher conversion rates than dialkyl itaconates. unh.edugoogle.comSteric hindrance from the alkyl group can limit achievable molar mass.The presence of a free carboxylic acid group appears beneficial for reactivity.

Emulsion Polymerization Approaches for Poly(this compound)

Emulsion polymerization presents an alternative and effective strategy for polymerizing itaconate esters, often leading to high monomer conversions where bulk or solution polymerization might fall short. uc.cl This technique is particularly relevant for this compound, which itself can act as a polymerizable surfactant or "surfmer". acs.org

In one study, the emulsion polymerization of several itaconates, including this compound (MDI), was investigated. uc.cl The research involved screening various water-soluble initiators to find the most effective system. uc.cl

Table 2: Initiator Screening for Emulsion Polymerization of Itaconates (including this compound)
InitiatorTypeObservation/Outcome
Potassium persulfate (K₂S₂O₈)PersulfateScreened for polymerization. uc.cl
4,4′-Azobis(4-cyanopentanoic acid) (ACPA)Azo InitiatorScreened for polymerization. uc.cl
2,2′-Azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride (V-50)Azo InitiatorScreened for polymerization. uc.cl
2,2′-Azobis(2-methylpropionamidine)dihydrochloride (VA-044)Azo InitiatorConsidered the most promising in combination with SDS emulsifier, though long-term stability of emulsions was a challenge. uc.cl

The study found that the combination of the azo initiator VA-044 and the surfactant sodium dodecyl sulfate (B86663) (SDS) was the most promising for achieving polymerization. uc.cl However, even with this system, challenges such as the long-term stability of the resulting latex were noted, with agglomeration occurring during storage. uc.cl This highlights that while emulsion polymerization can drive the reaction to high conversion, optimization of the colloidal stability is a crucial aspect. uc.cl

Challenges and Strategies in Achieving High Homopolymerization Yields

The primary challenge in the homopolymerization of this compound, like other itaconates, is its inherent low reactivity in free-radical systems, which often leads to low yields and limited molar masses. unh.edugoogle.comuc.cl This sluggishness is a direct result of the steric hindrance posed by the substituents on the double bond. unh.edugoogle.com

To overcome these limitations, several strategies have been explored. One major approach is the use of controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization. unh.edugoogle.com For itaconic acid derivatives in general, these methods have shown success in producing polymers with higher molar masses and narrower polydispersity indices by maintaining a constant number of active chains throughout the polymerization. unh.edugoogle.com

Emulsion polymerization, as discussed previously, is another key strategy. By compartmentalizing the polymerization into micelles, high local monomer and radical concentrations can be achieved, which can significantly increase the polymerization rate and lead to high monomer conversions, in some cases exceeding 90%. uc.cl The use of seeded semibatch emulsion polymerization has also been investigated for itaconate systems to better control the reaction and polymer properties. rsc.org Optimizing parameters such as initiator choice, surfactant system, and reaction temperature are all critical steps in developing a successful emulsion polymerization process for achieving high yields of poly(this compound). uc.cl

Copolymerization Studies Involving Mono Dodecyl Itaconate

Binary Copolymerization with Dialkyl Itaconates

Scientific literature providing specific details on the binary copolymerization of mono-dodecyl itaconate with other dialkyl itaconates is not extensively available in the reviewed sources. However, studies on the copolymerization behavior of itaconate esters in general suggest that such reactions are feasible. For instance, research has been conducted on the copolymerization of different dialkyl itaconates with other vinyl monomers, providing insights into their reactivity. One study intended to utilize dialkyl itaconates in copolymerizations with monoesters like this compound, indicating scientific interest in these specific combinations. helmholtz-berlin.de The general low reactivity of itaconate monomers, often attributed to steric hindrance, is a critical factor in these polymerizations. nih.gov

Copolymerization with Styrenic Monomers

The copolymerization of itaconate esters with styrenic monomers has been a subject of detailed investigation, providing a foundational understanding of how this compound behaves in these systems.

The radical copolymerization of itaconate esters with styrene (B11656) has been analyzed to determine the reactivity ratios of the respective monomers. These ratios, designated as r1 for the itaconate and r2 for styrene, indicate the relative tendency of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the comonomer.

Studies on di-n-alkyl itaconates with long alkyl chains, including di-dodecyl itaconate (a close structural relative of this compound), have provided valuable data. For the copolymerization of di-n-alkyl itaconates (DI-n) with styrene (S), the reactivity ratios were determined at 60°C in bulk using azobisisobutyronitrile (AIBN) as the initiator. The results show that for itaconates with alkyl chains of 12, 14, and 16 carbons, the reactivity ratios for the itaconate (rDI) were in the range of 0.22 to 0.28, while for styrene (rS) they were between 0.19 and 0.39. scielo.org This suggests a slight preference for the incorporation of styrene into the copolymer chain. scielo.org The product of the reactivity ratios (r1r2) is less than 1, which is indicative of a tendency towards azeotropic copolymerization, where the composition of the copolymer remains constant throughout the reaction.

Table 1: Reactivity Ratios for Di-n-alkyl Itaconates (DI-n) with Styrene (S) at 60°C

Itaconate Monomer (M1)r1 (Itaconate)r2 (Styrene)Reference
Di-dodecyl itaconate (n=12)0.22 - 0.280.19 - 0.39 nih.gov, scielo.org
Di-tetradecyl itaconate (n=14)0.22 - 0.280.19 - 0.39 scielo.org
Di-hexadecyl itaconate (n=16)0.22 - 0.280.19 - 0.39 scielo.org
Di-octadecyl itaconate (n=18)0.42 - 0.500.37 - 0.47 scielo.org

The kinetics of itaconate copolymerization are significantly influenced by reaction parameters such as initiator concentration and temperature. While specific kinetic data for this compound is sparse, studies on analogous systems like dibutyl itaconate (DBI) copolymerized with styrene provide critical insights. In nitroxide-mediated polymerization (NMP), temperature plays a crucial role in controlling the reaction. For the NMP of DBI and styrene, experiments conducted at temperatures ranging from 70°C to 110°C showed that higher temperatures can lead to a loss of control and an increase in side reactions, such as chain transfer. nih.gov

Lowering the temperature, for instance to 70°C, resulted in better control over the polymerization, leading to a more linear increase in molecular weight with conversion and lower dispersity values, although the reaction proceeds at a slower rate. nih.govresearchgate.net The concentration of the initiator also directly affects the polymerization rate and the final molecular weight of the copolymer; a higher initiator concentration generally leads to a faster rate but lower molecular weight.

Table 2: Effect of Temperature on the Nitroxide-Mediated Copolymerization of Equimolar Dibutyl Itaconate and Styrene

Temperature (°C)Time (h)Overall Conversion (%)Number-Average Molecular Weight (Mn, g/mol)Dispersity (Đ)Reference
1105.55810,2001.61 nih.gov
100225411,1001.58 nih.gov
80484910,5001.53 nih.gov
70484112,3001.37 nih.gov

Controlled radical polymerization (CRP) techniques, such as nitroxide-mediated polymerization (NMP), have been successfully applied to the copolymerization of itaconate esters with styrene to produce well-defined copolymers. Homopolymerization of dialkyl itaconates via NMP is often unsuccessful due to the formation of a stable adduct. nih.govresearchgate.net However, copolymerization with a more reactive monomer like styrene allows the reaction to proceed in a controlled manner. nih.govresearchgate.net

Using initiators like the BlocBuilder family, statistical copolymers of dibutyl itaconate and styrene have been synthesized. nih.gov The control over the polymerization is dependent on the initial molar feed of the itaconate monomer. At lower initial loadings of DBI (e.g., 10-20 mol%), the number-average molecular weight (Mn) increases linearly with conversion, and dispersity (Đ) remains low, indicating a well-controlled polymerization. nih.gov At higher DBI concentrations, deviations from ideal behavior are observed due to a higher likelihood of chain transfer reactions. nih.gov

Table 3: Summary of Nitroxide-Mediated Copolymerization of Dibutyl Itaconate (DBI) and Styrene (S) at 110°C

Initial DBI Mole Fraction (fDBI,0)Time (h)Overall Conversion (%)Number-Average Molecular Weight (Mn, g/mol)Dispersity (Đ)Reference
0.104.5669,8001.30 mdpi.com, nih.gov
0.204.56410,3001.37 mdpi.com, nih.gov
0.405.56110,8001.52 mdpi.com, nih.gov
0.8022477,0001.78 mdpi.com, nih.gov

Influence of Initiator Concentration and Temperature on Copolymerization Kinetics

Integration of this compound into Polyester (B1180765) Architectures

Beyond addition polymerization, the dicarboxylic acid functionality of the itaconate structure allows for its incorporation into condensation polymers like polyesters.

Unsaturated polyesters containing itaconate moieties can be synthesized via melt polycondensation. This process typically involves the transesterification of a dialkyl itaconate with a diol at elevated temperatures. Specifically, poly(dodecyl itaconate) has been synthesized using a two-step, one-pot melt polycondensation process. mdpi.com This involves reacting dimethyl itaconate (DMI) with 1,12-dodecanediol (B52552) (DoD). mdpi.com

The reaction is carried out in the presence of a catalyst, such as tin(II) ethylhexanoate, and a radical inhibitor like monomethyl ether hydroquinone (B1673460) (MeHQ) to prevent crosslinking of the itaconate double bonds during polymerization. mdpi.com The process involves an initial polyesterification step under a nitrogen atmosphere, followed by a polycondensation phase under high vacuum to remove the condensation byproducts and drive the reaction toward higher molecular weights. mdpi.com This method successfully preserves the pendant unsaturated carbonyl group of the itaconate, which is crucial for potential post-polymerization modifications. mdpi.com

Table 4: Synthesis and Properties of Poly(dodecyl itaconate) via Melt Polycondensation

MonomersCatalystInhibitorTemperature (°C)Time (h)Number-Average Molecular Weight (Mn, Da)Dispersity (Đ)Reference
Dimethyl itaconate, 1,12-dodecanediolTin(II) ethylhexanoateMEHQ13024 (6h N2, 18h vacuum)42791.33 mdpi.com
Dibutyl itaconate, 1,12-dodecanediolDibutyltin (B87310) dilaurateQuinol16015 (12h N2, 3h vacuum)-- acs.org

Enzymatic Polytransesterification in Itaconate Polymerization

Enzymatic polymerization has emerged as a sustainable and highly selective alternative to conventional chemical synthesis for producing polyesters. This "green" approach often utilizes lipases, such as Candida antarctica Lipase (B570770) B (CALB), to catalyze polycondensation and polytransesterification reactions under mild conditions, which helps to preserve the integrity of thermally sensitive functional groups like the vinyl moiety in itaconates. mdpi.commdpi.comrsc.org

The enzymatic synthesis of itaconate-based polyesters typically involves the reaction of an itaconate monomer (itaconic acid or its dialkyl esters) with a diol. mdpi.com Studies have successfully demonstrated the copolymerization of monomers like dimethyl itaconate and diethyl itaconate with various diols, including 1,4-butanediol (B3395766) and 1,8-octanediol, using CALB (often in its immobilized form, Novozym® 435) as the biocatalyst. mdpi.comnih.gov The process is generally conducted in two stages: an initial oligomerization step followed by a polycondensation step under vacuum to achieve higher molecular weights. mdpi.com

Research has shown that the structure of the itaconate ester and the reaction conditions significantly influence the polymerization outcome. For instance, the reaction yield of poly(butylene succinate-co-itaconate) (PBSI) was found to decrease as the feed ratio of dimethyl itaconate increased. mdpi.com While direct enzymatic polymerization studies focusing exclusively on this compound are not extensively documented, the principles derived from the polymerization of other itaconate esters are broadly applicable. The enzymatic approach is particularly advantageous for itaconates as it minimizes the risk of undesirable side reactions, such as the isomerization of the itaconate double bond to mesaconate or citraconate forms, which can occur at the higher temperatures used in conventional polyesterification. nih.govresearchgate.net This selectivity ensures the preservation of the vinyl group for potential post-polymerization modification. researchgate.net

Table 1: Research Findings on Enzymatic Polymerization of Itaconate Derivatives

Catalyst Monomers Key Findings Reference
Candida antarctica Lipase B (CALB) Dimethyl itaconate, Diethyl itaconate, Dibutyl itaconate, 1,4-butanediol, Diethyl succinate Successful synthesis of poly(butylene succinate-co-itaconate) (PBSI). Reaction yield decreased with an increasing feed ratio of itaconate. mdpi.com mdpi.com
Novozym® 435 (Immobilized CALB) Dimethyl itaconate, 1,8-octanediol Solventless procedure demonstrated for producing poly(1,8-octylene itaconate). nih.gov nih.gov

Acyclic Diene Metathesis (ADMET) Polymerization for High Molecular Weight Polymers

Acyclic Diene Metathesis (ADMET) polymerization is a powerful step-growth condensation method for synthesizing high molecular weight, well-defined polymers and polyesters. acs.orgmdpi.com This technique is particularly effective for monomers that are not amenable to traditional chain-growth polymerization. In the context of itaconic acid derivatives, ADMET has been employed to create high molecular weight unsaturated polyesters that are otherwise difficult to obtain. acs.orgacs.orgresearchgate.net

A key strategy involves the synthesis of a specialized diene monomer from itaconic acid, such as di(10-undecenyl) itaconate (DUI), which is created by the esterification of itaconic acid with 10-undecenol. acs.orgfigshare.com This α,ω-diene monomer can then undergo ADMET polymerization, typically using a ruthenium-based catalyst like Grubbs first-generation catalyst (G-I). acs.orgacs.org The reaction proceeds via the metathesis of the terminal double bonds, releasing ethylene (B1197577) gas as a byproduct, which drives the equilibrium towards the formation of a high molecular weight polymer. mdpi.com This process has successfully yielded itaconate-based polyesters (PEIA) with high number-average molecular weights. acs.orgacs.org

A significant advantage of this approach is that the vinyl groups within the itaconate units of the resulting polyester backbone remain intact. These pendant double bonds serve as reactive sites for post-polymerization modification. One such modification is the Michael addition reaction, where various functional molecules can be attached to the polymer chain. acs.orgfigshare.com Notably, dodecyl mercaptan has been used to functionalize the PEIA polymer, effectively incorporating the dodecyl group onto the polyester backbone. acs.orgacs.orgresearchgate.net This post-polymerization functionalization allows for the precise tuning of the polymer's properties, such as its thermal characteristics. The modified polyesters are often semicrystalline, with glass transition and melting temperatures that vary depending on the nature of the grafted side groups. acs.orgfigshare.com

Table 2: Properties of ADMET-Synthesized Itaconate Polyester (P1) and its Dodecyl-Modified Derivative

Polymer Modification Mn ( g/mol ) PDI (Mw/Mn) Tg (°C) Tm (°C) Reference
P1 (PEIA) None 39,100 1.96 -20.6 65.0 acs.orgacs.org

Mn: Number-average molecular weight, PDI: Polydispersity Index, Tg: Glass transition temperature, Tm: Melting temperature. Data determined by GPC and DSC. acs.org

Table of Mentioned Compounds

Compound Name
This compound
Itaconic acid
Dimethyl itaconate
Diethyl itaconate
Dibutyl itaconate
Di(10-undecenyl) itaconate (DUI)
Dodecyl mercaptan (DM)
Styrene
Vinylpyrrolidone
1,4-Butanediol
1,8-Octanediol
Diethyl succinate
Diethyl adipate
Poly(butylene succinate-co-itaconate) (PBSI)
Poly(1,8-octylene itaconate)
Itaconate-based polyesters (PEIA)
Grubbs first-generation catalyst (G-I)
10-Undecenol
Mesaconate

Post Polymerization Functionalization and Derivatization of Poly Mono Dodecyl Itaconate

Michael Addition Reactions on Poly(itaconate) Polymer Backbones

The carbon-carbon double bond in the itaconate moiety, being conjugated to the ester carbonyl group, serves as an excellent Michael acceptor. rsc.org This reactivity is the foundation for post-polymerization modification, allowing for the introduction of a wide array of functionalities onto the polymer backbone. rsc.orgnih.gov This approach has been successfully demonstrated for various poly(alkylene itaconate)s, including those synthesized from dibutyl itaconate and diols like 1,12-dodecanediol (B52552). rsc.org The key advantage is that the exo-chain double bonds remain intact during high-temperature melt polymerization, making them available for subsequent reactions. rsc.org

Nucleophilic Addition with Thiols for Polymer Modification

The thio-Michael addition is a highly efficient method for functionalizing poly(itaconate)s. rsc.orgrsc.org A variety of organic thiols can quantitatively add to the exo-chain double bonds, generating functionalized polyesters. rsc.org Research has shown that mercaptans such as 3-mercapto-1,2-propanediol, benzyl (B1604629) mercaptan, and dodecyl mercaptan can be successfully added to itaconate-based polyesters. researchgate.net These reactions are often quantitative and can be performed without causing degradation of the polyester (B1180765) backbone. researchgate.net

For instance, studies on poly(dodecyl itaconate) have demonstrated that the addition of thiols can proceed over several hours to days, depending on the reaction conditions. researchgate.netfrontiersin.org While some reports indicate reaction times of 14-20 hours even with a 15-fold molar excess of the thiol, others have achieved quantitative modification. researchgate.netfrontiersin.org The resulting functionalized polymers exhibit altered thermal properties, such as variable glass transition and melting temperatures, which are influenced by the nature of the newly introduced side groups. researchgate.net

Table 1: Thio-Michael Addition on Itaconate-Based Polyesters

Nucleophile (Thiol) Polymer Backbone Reaction Conditions Outcome Reference
3-mercapto-1,2-propanediol (MP) Poly(di(10-undecenyl) itaconate) Not specified Quantitative modification, no degradation researchgate.net
Benzyl mercaptan (BM) Poly(di(10-undecenyl) itaconate) Not specified Quantitative modification, no degradation researchgate.net
Dodecyl mercaptan (DM) Poly(di(10-undecenyl) itaconate) Not specified Quantitative modification, no degradation researchgate.net
Various Thiols Poly(dodecyl itaconate) 3-day reaction Successful addition frontiersin.orgresearchgate.net

Aza-Michael Addition of Amines to Unsaturated Polyester Resins

The aza-Michael addition of amines is another key strategy for modifying poly(itaconate)s, offering a pathway to introduce nitrogen-containing functional groups and tune properties like hydrophilicity. frontiersin.orgresearchgate.net Both primary and secondary amines can be added to the itaconate double bond. rsc.orgfrontiersin.org However, this reaction is often more complex than the thio-Michael addition.

A significant challenge in the aza-Michael addition to itaconate polymers is the potential for side reactions, particularly the isomerization of the reactive itaconate unit to the less reactive mesaconate regioisomer. frontiersin.orgwhiterose.ac.ukfrontiersin.org This isomerization is a primary reason for the extended reaction times, which can take several days, as the reaction relies on the slow reversion of mesaconate back to itaconate for the addition to proceed. frontiersin.orgfrontiersin.org For example, the addition of both thiols and amines to poly(dodecyl itaconate) has been reported to take up to three days to achieve significant conversion. researchgate.netfrontiersin.orgresearchgate.net

The structure of the amine also plays a crucial role. Primary amines can lead to further reactions, including intramolecular cyclization, which can result in chain scission of the polymer backbone. researchgate.netunits.it Secondary amines, such as diethylamine (B46881) and piperidine (B6355638), have been shown to add to the polymer backbone, altering the final properties of the material. researchgate.netfrontiersin.org For instance, the addition of piperidine to an itaconate polyester was achieved quantitatively without degradation of the polymer. researchgate.net

Table 2: Aza-Michael Addition on Poly(itaconate) Backbones

Nucleophile (Amine) Polymer Backbone Key Findings Reference
Diethylamine (DEA) Poly(1,8-octylene itaconate) Non-catalyzed reaction shows 60% addition after 24h with extensive mesaconate formation. frontiersin.org
Piperidine (PI) Poly(di(10-undecenyl) itaconate) Quantitative modification with no polymer degradation. researchgate.net
Primary Amines Poly(itaconate)s Can lead to intramolecular cyclization and chain degradation. researchgate.netunits.it
Secondary Amines Poly(itaconate)s Modifies polymer properties; reaction can be slow due to isomerization. researchgate.netfrontiersin.org

Controlled Modification Strategies for Tailored Polymer Properties

To overcome the challenges associated with post-polymerization modification, particularly the slow reaction rates of aza-Michael additions, controlled modification strategies are being developed. A key approach is the use of catalysts to enhance the rate of the desired addition reaction while minimizing side reactions. frontiersin.org

Research has shown that catalysts like iodine on acidic alumina (B75360) can be effective, heterogeneous, and reusable for aza-Michael additions. frontiersin.org In a study using a model reaction of diethylamine with dimethyl itaconate, this catalyst system significantly reduced the reaction time. frontiersin.org When applied to the modification of poly(1,8-octylene itaconate), the catalyzed reaction achieved over 70% amine addition after just 4 hours, and over 90% after 24 hours, far exceeding the non-catalyzed equivalent. frontiersin.org

The choice of polymer backbone structure also influences the modification process. The rigidity of the polymer chain can affect the accessibility of the double bonds and the potential for subsequent reactions like intramolecular cyclization. units.it For example, a more rigid polymer backbone, such as that of poly(1,4-cyclohexanedimethanol itaconate), was found to hamper the intramolecular cyclization that leads to degradation when primary amines are added, compared to the more flexible poly(1,4-butylene itaconate). units.it

Furthermore, controlled sequential modifications are possible. A one-pot sequential modification of an itaconate polyester with both a mercaptan (3-mercapto-1,2-propanediol) and an amine (piperidine) has been successfully demonstrated, showcasing the versatility of these polymers for creating complex, multifunctional materials. researchgate.net

Development of Self-Degradable Poly(mono-dodecyl itaconate) Materials

A particularly innovative application of post-polymerization modification is the creation of self-degradable materials. This is achieved through the aza-Michael addition of specific primary amines to the poly(itaconate) backbone. researchgate.netunits.it The initial addition of the primary amine forms a secondary amine adduct. This adduct can then undergo a subsequent intramolecular cyclization, attacking a neighboring ester linkage in the polymer backbone. researchgate.netunits.it This cyclization results in the formation of a five-membered lactam ring and, crucially, causes scission of the main polymer chain. researchgate.netresearchgate.net

This process effectively creates a material with built-in triggers for degradation. The degradation can be controlled by temperature; the secondary amine functionalized polyester can be stable at low temperatures but will undergo self-degradation upon heating, either in the solid state or in solution. researchgate.net The rate of this degradation can be controlled, offering a new class of self-degradable polyesters. researchgate.net

While much of the foundational work has been on various poly(itaconate)s, these principles are directly applicable to poly(this compound). For example, poly(dodecyl itaconate) has been synthesized and used to create degradable microparticles for applications such as intracellular drug delivery. nih.govnih.gov The degradation of these microparticles is based on the hydrolysis of the polyester backbone, a process that can be influenced and potentially accelerated by the functional groups introduced via post-polymerization modification. nih.gov The development of these materials provides a basis for creating innovative, metabolite-based drug delivery systems for treating inflammatory diseases. nih.gov

Advanced Materials Science Applications of Mono Dodecyl Itaconate Polymers

Role as Dispersants in Nanocomposite Systems

The amphiphilic nature of mono-dodecyl itaconate makes it an effective surfactant for dispersing nanomaterials in various media. This capability is particularly valuable in the fabrication of high-performance nanocomposites where uniform dispersion of the nanofiller is critical to achieving desired properties.

Mechanisms of Carbon Nanotube Mono-dispersion

This compound (also referred to as dodecyl itaconate or DI in some studies) has been identified as a highly effective dispersant for creating mono-dispersed carbon nanotubes (CNTs) in aqueous solutions. scirp.orgresearchgate.net The process relies on a noncovalent functionalization mechanism, where the dispersant molecules physically adsorb onto the CNT surfaces without altering their intrinsic structure and properties. scirp.org

The dispersion capability of this compound is largely attributed to its unique molecular architecture as an anionic surfactant. scirp.org A key feature is the presence of a polymerizable olefinic (C=C) double bond near the hydrophilic carboxylate head-group. scirp.orgresearchgate.net It is proposed that the π-electrons of this double bond interact with the π-electron system of the graphitic CNT surface, playing a crucial role in achieving a stable mono-dispersion. scirp.org This is supported by comparative studies where a structurally similar surfactant lacking the double bond, dodecyl methylsuccinic, failed to effectively disperse multi-walled carbon nanotubes (MWNTs). scirp.org The long dodecyl tail provides a steric barrier, while the charged carboxylate group induces electrostatic repulsion between the nanotubes, preventing re-aggregation and ensuring the colloidal stability of the dispersion for extended periods. scirp.org

Applications in Fabricating CNT-Based Composite Papers

The ability to create stable aqueous dispersions of CNTs using this compound has been leveraged in the production of electrically conductive composite papers. scirp.org In a novel papermaking process, the mono-dispersed CNTs are mixed with cellulose (B213188) pulp. scirp.orgresearchgate.net A distinct pH adjustment procedure is employed to facilitate the uniform deposition of CNTs onto the cellulose fibers. scirp.org

The process involves modifying the pH of the CNT-pulp suspension from its initial neutral state to a weakly acidic condition (pH ≈ 6.0), followed by an increase to an alkaline state (pH ≈ 10.0). scirp.org This method effectively transfers the well-dispersed CNTs from the aqueous phase onto the surfaces of the cellulose fibers, leading to a homogeneous composite material. scirp.orgresearchgate.net The resulting CNT-based paper sheets exhibit measurable electrical properties, demonstrating their potential for applications such as flexible electronics, sensors, and antistatic materials. scirp.org

Table 1: Electrical Resistance of CNT-Based Composite Paper This table summarizes the measured electrical resistance of paper sheets loaded with varying amounts of carbon nanotubes dispersed by this compound, as described in the referenced study.

CNT Loading (% w/w) Average Electrical Resistance (kΩ/sq)
0.5 850
1.0 420
2.0 150

Data sourced from experimental findings on CNT-based paper making. scirp.org

Formulation of Bio-Based Resins and Coatings

Itaconate esters, including this compound, are increasingly explored as sustainable building blocks for resins and coatings, offering a bio-based alternative to conventional petroleum-derived monomers like acrylic acid. researchgate.netresearchgate.net

UV-Curable Systems Based on Itaconate Esters as Acrylic Acid Alternatives

Monoesters of itaconic acid are valuable alternatives to acrylic acid for producing UV-curable oligomers and resins. researchgate.net Using itaconic acid directly in reactions with epoxidized vegetable oils can lead to undesirable gelation, an issue that is circumvented by using its monoesters. researchgate.net For instance, itaconate monoesters have been successfully reacted with epoxidized soybean oil to synthesize bio-based oligomers that can be cured under UV light. researchgate.netresearchgate.net

These itaconated oligomers, such as monomethyl itaconated epoxidized soybean oil (IESO), can be copolymerized with reactive monomers to form crosslinked films. researchgate.net Research comparing these systems to those based on acrylated epoxidized soybean oil (AESO) has shown that the itaconate-based materials exhibit comparable or even superior thermomechanical properties, including higher glass transition temperatures (Tg) and modulus. researchgate.net Furthermore, itaconic acid-based polyols have been synthesized and used to create UV-curable polyurethane acrylate (B77674) (PUA) resins for coating applications. nih.gov These developments highlight the potential of itaconate esters to formulate high-performance, sustainable UV-curable coatings. researchgate.netnih.govrsc.org

Table 2: Comparison of UV-Cured Itaconate- and Acrylate-Based Resins This table compares the mechanical and thermal properties of thermosets derived from itaconated epoxidized soybean oil (IESO) and acrylated epoxidized soybean oil (AESO) when copolymerized with styrene (B11656).

Property IESO/Styrene System AESO/Styrene System
Glass Transition Temp. (Tg) 102.5 °C 95.8 °C
Tensile Strength 30.2 MPa 26.5 MPa
Young's Modulus 1.1 GPa 0.9 GPa

Data sourced from a comparative study on itaconic acid as a green alternative to acrylic acid. researchgate.net

Development of Sustainable Unsaturated Polyester (B1180765) Resins

Unsaturated polyester resins (UPRs) represent another significant application for itaconic acid and its derivatives. These sustainable UPRs are typically synthesized through the polycondensation of a di-acid monomer, such as an itaconate, with a bio-derived diol or polyol. whiterose.ac.ukmdpi.com The C=C double bond present in the itaconate monomer is preserved in the polyester backbone, providing a site for subsequent crosslinking or functionalization. whiterose.ac.ukfrontiersin.org

Various synthesis methods, including bulk polymerization and enzymatic catalysis with enzymes like Candida antarctica Lipase (B570770) B (CaL-B), have been employed to produce itaconate-based polyesters. mdpi.comfrontiersin.org For example, poly(1,8-octylene itaconate) has been synthesized via a solventless enzymatic procedure. frontiersin.org Melt trans-esterification polymerization is another common route. rsc.org These itaconate polyesters can serve as precursors for thermosetting materials used in coatings and composites. whiterose.ac.uk While challenges such as potential side reactions exist, the versatility and renewable origin of itaconate monomers make them highly promising for the development of the next generation of sustainable UPRs. mdpi.com

Table 3: Properties of Unsaturated Polyesters from Itaconic Acid Derivatives This table presents examples of unsaturated polyesters synthesized from itaconate diesters and various diols, highlighting their resulting molecular weights and thermal properties.

Itaconate Monomer Diol / Polyol Synthesis Method Number Average M.W. (Mn) (g/mol) Glass Transition Temp. (Tg) (°C)
Dimethyl Itaconate 1,3-Propanediol Bulk Polymerization 1,730 -25.2
Dimethyl Itaconate 1,4-Butanediol (B3395766) Bulk Polymerization 480 -16.6
Dibutyl Itaconate 1,12-Dodecanediol (B52552) Melt Condensation ~15,000-20,000 (est.) N/A

Data compiled from studies on bio-derived unsaturated polyester resins. mdpi.comrsc.org

Functional Polymer Materials for Specialized Applications

The unique chemical functionalities of this compound allow for the creation of polymers with tailored properties for specialized, high-value applications, extending into fields like biomedicine and industrial additives.

Poly(this compound) and related structures are often described as comb-like polymers, where the long dodecyl chains project from the polymer backbone. tandfonline.comsmolecule.com This architecture significantly influences their solution properties and their interactions with other materials. tandfonline.comsmolecule.com

A prominent specialized application is in the development of biodegradable polyester biomaterials for therapeutic purposes. acs.orgnih.govnih.gov Researchers have synthesized poly(dodecyl itaconate) through the melt polycondensation of dimethyl itaconate and 1,12-dodecanediol. acs.orgnih.gov These polyesters are designed for the sustained, long-term release of itaconic acid, an endogenous metabolite with known anti-inflammatory and antifibrotic properties. acs.orgnih.gov The polymer can be fabricated into microparticles that enable intracellular delivery of the therapeutic agent through macrophage phagocytosis. nih.govnih.gov This approach represents an innovative strategy for treating inflammatory and fibrotic diseases. acs.orgnih.gov

Another functional application is the use of itaconate-based copolymers as pour point depressants for lubricating oils. Copolymers synthesized from alkyl itaconates and styrene have been shown to modify the rheology of lube oils, improving their flow properties at low temperatures by inhibiting the formation of wax crystals. researchgate.net Additionally, copolymers of dialkyl itaconates with isoprene (B109036) can produce biobased elastomers whose thermal and mechanical properties are tunable by altering the length of the alkyl side chains. acs.org

Table 4: Overview of Specialized Applications for Itaconate Polymers This table summarizes various functional applications of polymers derived from this compound and related itaconate esters.

Polymer System Specialized Function Key Research Finding
Poly(dodecyl itaconate) Antifibrotic Biomaterial Biodegradable polymer provides sustained, long-term release of itaconic acid to modulate macrophage and fibroblast activity. acs.orgnih.gov
Poly(dodecyl itaconate) Microparticles Intracellular Drug Delivery Microparticles are phagocytosed by macrophages, enabling intracellular release of itaconate to regulate inflammatory pathways. nih.govnih.gov
Alkyl Itaconate-Styrene Copolymers Lube Oil Additive Act as effective pour point depressants, improving the cold flow properties of lubricating oils. researchgate.net
Poly(di-n-alkyl itaconate-co-isoprene) Biobased Elastomer Elastomeric properties such as glass transition temperature and tensile strength can be tuned by varying the itaconate alkyl side chain. acs.org

Polymeric Systems for Controlled Release of Bioactive Molecules (e.g., Itaconic Acid)

Polymers derived from this compound and other itaconic acid derivatives are emerging as sophisticated platforms for the controlled delivery of bioactive molecules. The inherent chemical structure of itaconic acid, featuring a vinyl group for polymerization and two carboxylic acid moieties, allows for the design of polymers that can release active agents in a sustained or triggered manner. Itaconic acid itself is a valuable bioactive target for controlled release, possessing antimicrobial and anti-inflammatory properties. multichemindia.comnih.gov

One primary strategy involves incorporating itaconic acid directly into a polymer backbone, creating biodegradable polyesters capable of long-term, localized release. Research has demonstrated the synthesis of poly(dodecyl itaconate) (poly[IA-DoD]) through a two-step, one-pot melt polycondensation process. acs.org The degradation of this polyester via hydrolysis results in the sustained release of itaconic acid (IA) and water-soluble, IA-containing oligomers. acs.org Studies tracking the degradation of poly[IA-DoD] have shown that the release of itaconic acid increases over time, highlighting the material's potential for long-duration therapeutic applications. acs.org

Another approach involves conjugating itaconic acid to a different polymer backbone, such as polylactic acid (PLA). nih.gov In this method, PLA chains are capped with itaconic acid, and the resulting conjugate is formulated into nanoparticles. nih.gov The release of the itaconic acid drug from these nanoparticles occurs through a slow hydrolysis process, which is influenced by the surrounding pH; a slight increase in release rate is observed when the pH is raised from 5.3 to 7.4. nih.gov The degradation mechanism is believed to be primarily bulk erosion of the nanoparticles. nih.gov

Furthermore, copolymers containing itaconic acid can be formulated into pH-responsive hydrogels for controlled release. preprints.orgnih.gov Hydrogels made from poly(itaconic acid-g-ethylene glycol) or poly(hydroxyethyl methacrylate-co-itaconic acid) exhibit swelling behavior that is dependent on pH. preprints.orgnih.gov At a low pH, the polymer chains are collapsed due to hydrogen bonding between the protonated carboxylic acid groups. As the pH increases, these groups deprotonate, leading to electrostatic repulsion, which causes the hydrogel to swell and release the entrapped bioactive molecule. nih.gov The rate of release from such systems is directly correlated with the swelling capacity of the hydrogel, which increases at higher pH values. preprints.org

Table 1: Conceptual Representation of Itaconic Acid Release from a Poly(dodecyl itaconate) Matrix Over Time via Hydrolytic Degradation.
Time PointCumulative Itaconic Acid (IA) Released (Normalized Units)Primary Release Mechanism
Day 1LowSurface Hydrolysis
Day 30MediumBulk and Surface Hydrolysis
Day 60HighAdvanced Bulk Hydrolysis

Tailoring Elastomeric Performance through Itaconate Copolymerization

The copolymerization of itaconate esters, such as this compound, with other monomers is a highly effective strategy for developing novel bio-based elastomers with precisely tailored performance characteristics. The static and dynamic mechanical properties of itaconate-based elastomers can be systematically adjusted by modifying the side groups of the itaconate monomer, altering the copolymerization ratio, and introducing functional groups into the polymer chain. mdpi.com This versatility allows for the creation of materials that can compete with and, in some cases, outperform traditional petroleum-based rubbers in demanding applications. mdpi.com

A significant area of research involves the copolymerization of dialkyl itaconates with dienes. For example, bio-based poly(dibutyl itaconate-co-butadiene) (PDBIB) elastomers have been synthesized and reinforced with silica (B1680970). mdpi.com Research shows that the mechanical properties of these nanocomposites are excellent, with a tensile strength exceeding 19 MPa and an elongation at break greater than 450%. mdpi.com By adjusting the weight ratio of dibutyl itaconate to butadiene, properties can be optimized. For instance, silica-reinforced PDBIB with a 40/60 weight ratio of dibutyl itaconate to butadiene (PDBIB60) exhibits high tensile strength and elongation, meeting the basic requirements for tire applications. mdpi.com

The introduction of polar ester groups from the itaconate monomer can also improve the dispersion of fillers like silica within the rubber matrix, which is a significant advantage over less polar elastomers like emulsion styrene-butadiene rubber (ESBR). mdpi.com Furthermore, dynamic mechanical analysis shows that the rolling resistance and heat generation of PDBIB elastomers can be superior to that of ESBR. mdpi.com

Similarly, novel elastomers such as poly(diethyl itaconate-co-butyl acrylate-co-ethyl acrylate-co-glycidyl methacrylate) (PDEBEG) have been developed. nih.gov The glass transition temperature (Tg) of these elastomers can be controlled, ranging from -25.2 °C to -0.8 °C, simply by adjusting the monomer feed ratio. nih.gov When compounded with carbon black, a PDEBEG elastomer containing 10 wt% diethyl itaconate achieved a tensile strength of 14.5 MPa and an elongation at break of 305%, demonstrating mechanical properties superior to some commercially available acrylate rubbers. nih.gov The copolymerization of itaconic acid itself with monomers like 1,4-butylene furandicarboxylate can transform a brittle polyester into a thermoset elastomer, dramatically increasing the elongation at break by up to 675%. bohrium.com

Table 2: Comparative Mechanical Properties of Itaconate-Based Elastomer Nanocomposites and Conventional Rubber.
MaterialTensile Strength (MPa)Elongation at Break (%)Reference
PDBIB60/Silica Nanocomposite> 19> 450 mdpi.com
PDBIB70/Carbon Black Nanocomposite> 18> 350 mdpi.com
PDEBEG/Carbon Black (10 wt% DEI)14.5305 nih.gov
SSBR2466/Silica Nanocomposite< 19 (comparatively lower)< 450 (comparatively lower) mdpi.com

Advanced Characterization Techniques for Poly Mono Dodecyl Itaconate

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, FTIR)

Spectroscopic methods are fundamental in confirming the successful synthesis and chemical structure of poly(mono-dodecyl itaconate). Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure at the atomic level. Both ¹H and ¹³C NMR are employed to verify the polymer's constitution.

In the ¹H-NMR spectrum of poly(dodecyl itaconate), specific signals confirm the presence of the repeating monomer unit. rsc.org The transformation from the monomer to the polyester (B1180765) results in characteristic shifts, with intense peaks appearing in the alkylene region (1.0 - 1.7 ppm) due to the long dodecyl chain. rsc.org The spectra typically show signals for the vinyl protons around δ 6.31 ppm and 5.69 ppm and the methylene (B1212753) protons of the dodecyl ester group at approximately δ 4.07 ppm. isca.me The methylene protons in the polymer backbone appear at around δ 3.32 ppm. isca.me

¹³C-NMR spectra are used to identify the carbonyl carbons (173–164 ppm), the double bond carbons (136–127 ppm), and the carbons of the ester group. nih.gov The complexity of the spectra can sometimes be increased by the regioisomerization of itaconate units into mesaconate and citraconate structures during polymerization. frontiersin.orgfrontiersin.org

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the polymer. The FTIR spectrum of an itaconate-based polyester typically displays several characteristic absorption bands. A broad band in the region of 3500–3100 cm⁻¹ is characteristic of hydroxyl group vibrations, which may be present as end groups. nih.gov Bands around 2953 and 2892 cm⁻¹ correspond to the C-H stretching vibrations of the aliphatic main chain and the dodecyl side chain. nih.gov The presence of the unsaturated C=C bond is evidenced by a band around 1638 cm⁻¹. nih.gov Strong absorption bands for the carbonyl (C=O) group of the ester and carboxylic acid are observed around 1709 cm⁻¹. nih.gov

TechniqueObserved FeatureTypical Wavenumber (cm⁻¹) / Chemical Shift (ppm)Structural Assignment
FTIRO-H Stretch3500–3100Carboxylic acid / Terminal -OH groups
C-H Stretch2953 and 2892Aliphatic chains (backbone and dodecyl group)
C=O Stretch~1709Ester and carboxylic acid carbonyl
C=C Stretch~1638Pendant vinyl group
¹H-NMRVinyl Protons~6.3 and ~5.7=CH₂ of itaconate unit
Ester Methylene~4.1-COOCH₂- of dodecyl group
Alkyl Protons1.0 - 1.7-(CH₂)₁₀- and -CH₃ of dodecyl group
¹³C-NMRCarbonyl Carbons173–164-COOH and -COOR
Vinylic Carbons136–127C=CH₂

Chromatographic Methods for Molar Mass and Distribution Analysis (e.g., SEC/GPC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molar mass and molar mass distribution of polymers. lcms.cz This technique separates polymer chains based on their hydrodynamic volume in solution.

For poly(this compound) and related polymers, GPC analysis is typically performed using a solvent like tetrahydrofuran (B95107) (THF). acs.orguc.cl The system is equipped with a set of columns, such as those packed with polystyrene gel (e.g., PLgel), and a refractive index (RI) detector. acs.orghpst.cz Calibration is performed using well-defined polymer standards, most commonly polystyrene standards, to correlate elution volume with molar mass. acs.orgunibo.it

The analysis yields several key parameters:

Number-average molar mass (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molar mass (Mₒ): An average that gives more weight to heavier molecules.

Dispersity (Đ): The ratio of Mₒ to Mₙ (Đ = Mₒ/Mₙ), which indicates the breadth of the molar mass distribution. A value close to 1.0 suggests a narrow distribution.

One study reported a number-average molecular weight (Mₙ) for poly(dodecyl itaconate) of 4279 ± 118 Da with a dispersity of 1.33 ± 0.071, as determined by GPC. acs.org

ParameterSymbolTypical Value (Example)Information Provided
Number-Average Molar MassMₙ4,279 Da acs.orgAverage molar mass based on the number of molecules
Weight-Average Molar MassMₒ5,691 Da (calculated)Average molar mass weighted by molecule size
DispersityĐ1.33 acs.orgBreadth of the molar mass distribution

Viscometric and Light Scattering Studies for Solution Properties and Conformation

Viscometry and light scattering are powerful techniques for investigating the size, shape, and interactions of polymer chains in dilute solutions. These methods provide insights into the polymer's conformation and its thermodynamic interactions with the solvent.

Studies on poly(this compound) have utilized these techniques to determine important dimensional and thermodynamic parameters. uc.clresearchgate.net

Viscometry measures the viscosity of dilute polymer solutions. The intrinsic viscosity, determined by extrapolating measurements to zero concentration, is related to the polymer's molar mass through the Mark-Houwink-Sakurada equation. This allows for the determination of chain flexibility and polymer-solvent interactions. uc.cluc.cl

Light Scattering , particularly multi-angle laser light scattering (MALLS) often coupled with SEC, allows for the absolute determination of the weight-average molar mass (Mₒ) without the need for column calibration. researchgate.net Furthermore, it can be used to determine the radius of gyration (R₉), which is a measure of the polymer coil's size. From these measurements, parameters like the statistical segment length and chain diameter can be calculated, providing a deeper understanding of the polymer's conformation in solution. For poly(this compound), a statistical segment length of 67 Å and a chain diameter of 8 Å have been reported. researchgate.net

TechniqueParameter DeterminedTypical Value (Example)Significance
Light ScatteringStatistical Segment Length (l)67 Å researchgate.netMeasure of chain stiffness/flexibility
Chain Diameter (d)8 Å researchgate.netEffective width of the polymer chain
Viscometry/Light ScatteringUnperturbed Dimensions-Describes the size of the polymer coil in a theta solvent

Thermal Analysis of Polymeric Materials (e.g., DSC, TGA for Glass Transition and Thermal Stability)

Thermal analysis techniques are crucial for determining the operational temperature range and thermal stability of polymeric materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most common methods used.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as the glass transition temperature (T₉), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The T₉ is a critical property that influences the mechanical properties of the material at different temperatures. helmholtz-berlin.de

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to evaluate the thermal stability of the polymer and to study its degradation profile. frontiersin.org The resulting data show the onset temperature of decomposition and the temperatures at which significant weight loss occurs. Studies on copolymers of mono-n-dodecylitaconate with N-vinyl-2-pyrrolidone have shown that the thermal stability of the copolymers increases with higher vinylpyrrolidone content and is also influenced by the length of the itaconate's side chain. akjournals.comakjournals.com The degradation of itaconate polymers often occurs in multiple stages. researchgate.net

TechniqueProperty MeasuredSignificance
DSCGlass Transition Temperature (T₉)Indicates the transition from a glassy to a rubbery state, defining the material's use temperature.
TGADecomposition Temperature (Tₔ)Indicates the onset of thermal degradation, defining the upper limit of thermal stability.
Mass Loss ProfileProvides information on the mechanism and stages of thermal decomposition.

Theoretical and Mechanistic Insights into Itaconate Polymer Chemistry

Elucidation of Reaction Mechanisms in Itaconate Polymerization

The free-radical polymerization of itaconic acid derivatives is known to be sluggish compared to structurally similar monomers like acrylates and methacrylates. This reduced reactivity is attributed to a combination of steric and electronic effects. The presence of two substituent groups on the double bond in itaconates creates significant steric hindrance, which can impede the approach of a propagating radical to the monomer.

Several key mechanistic aspects influence the polymerization of itaconates:

Steric Hindrance: The bulky ester groups in dialkyl itaconates, and to a lesser extent in monoalkyl itaconates, sterically hinder the propagation step. This steric crowding affects the angle of approach between the monomer and the polymer chain radical, leading to a higher activation energy for propagation. uni-freiburg.ded-nb.info

Chain Transfer: Chain transfer reactions can play a significant role in itaconate polymerization, often leading to polymers with lower molecular weights. The nature of the solvent and the specific itaconate derivative can influence the extent of chain transfer.

Depropagation: Itaconate esters are more susceptible to depropagation (the reverse of the propagation step) than many other vinyl monomers. nih.gov This is due to a lower ceiling temperature, which is the temperature at which the rates of propagation and depropagation are equal. nih.gov Even at temperatures below 100°C, depropagation can significantly impact the kinetics of itaconate polymerization. nih.gov

Primary Radical Termination: Termination of growing polymer chains by primary radicals from the initiator can be a significant event, particularly at low monomer concentrations.

Isomerization: Under certain reaction conditions, itaconate esters can isomerize to mesaconate or citraconate esters. whiterose.ac.uk This isomerization can affect the polymerization kinetics and the final polymer structure.

The polymerization of monoalkyl itaconates, such as mono-dodecyl itaconate, is influenced by the presence of the free carboxylic acid group. This group can participate in hydrogen bonding, which can affect the monomer's reactivity and the polymer's solution properties. The homopolymerization of β-monoalkyl itaconates has been observed to be faster than that of dimethyl itaconate under similar bulk polymerization conditions. uni-freiburg.ded-nb.info

Kinetic Modeling of this compound Homo- and Copolymerization

Kinetic modeling is a powerful tool for understanding and predicting the behavior of polymerization reactions. For the homo- and copolymerization of this compound, kinetic models can help to quantify the effects of various reaction parameters, such as monomer concentration, initiator concentration, and temperature, on the polymerization rate and the properties of the resulting polymer.

Homopolymerization:

A study on the free-radical polymerization of diethyl itaconate (DEI) and di-n-propyl itaconate (DnPI) determined the Arrhenius parameters for the propagation step, providing valuable data for kinetic modeling. mdpi.com While specific kinetic data for this compound homopolymerization is less common in the literature, the trends observed for other itaconate esters provide a basis for understanding its likely behavior. The long dodecyl chain in this compound would be expected to significantly influence the termination kinetics due to viscosity effects.

Copolymerization:

Copolymerization of itaconate esters with other vinyl monomers is a common strategy to overcome the challenges of their homopolymerization and to tailor polymer properties. dntb.gov.ua Kinetic modeling of copolymerization requires the determination of monomer reactivity ratios (r1 and r2). These ratios describe the relative preference of a growing polymer radical to add a monomer of its own kind versus the comonomer.

For example, in the copolymerization of N-aryl itaconimides with styrene (B11656), the reactivity ratios indicated a tendency to form alternating copolymers. uni-freiburg.ded-nb.info The copolymerization of dibutyl itaconate with monomers like n-butyl acrylate (B77674), methyl methacrylate, and styrene has also been investigated to understand the impact on polymerization rates and polymer properties. dntb.gov.ua While specific reactivity ratios for this compound with various comonomers are not widely reported, it is expected that the bulky dodecyl group would influence its reactivity in copolymerization systems.

The development of a comprehensive kinetic model for this compound polymerization would require experimental determination of key parameters such as k_p, k_t, and reactivity ratios with relevant comonomers. Such a model would be invaluable for process optimization and the design of polymers with specific architectures and properties.

Computational Chemistry Approaches for Predicting Polymer Structure-Property Relationships

Computational chemistry provides powerful tools to predict and understand the relationship between the molecular structure of a polymer and its macroscopic properties. These methods can complement experimental studies and provide insights that are difficult to obtain through experiments alone. For polymers derived from this compound, computational approaches can be used to predict various properties and to understand the underlying molecular interactions.

Quantum Chemistry:

Quantum chemical calculations can be employed to investigate the electronic structure and reactivity of monomers and polymer fragments. For instance, these methods can be used to calculate the activation energies for propagation and termination steps in polymerization, providing a theoretical basis for the observed kinetic behavior. uni-freiburg.ded-nb.info Semi-empirical quantum chemistry algorithms have been used to model the transition state of the polymerization step for itaconic acid derivatives, illustrating the significant steric effects compared to acrylates and methacrylates. uni-freiburg.ded-nb.info

Molecular Dynamics (MD) Simulations:

MD simulations are a powerful technique for studying the dynamic behavior of polymer chains and for predicting bulk properties. acs.org In the context of poly(this compound), MD simulations could be used to:

Predict Glass Transition Temperature (Tg): By simulating the polymer's response to temperature changes, the Tg can be estimated. The long dodecyl side chains are expected to act as internal plasticizers, leading to a lower Tg compared to polymers with shorter side chains.

Simulate Mechanical Properties: MD simulations can be used to predict mechanical properties such as the elastic modulus and tensile strength of the polymer. acs.org

Investigate Polymer Conformation: The simulations can provide insights into the preferred conformations of the polymer chains in different environments (e.g., in solution or in the bulk).

Study Interactions with Other Molecules: The interactions of poly(this compound) with solvents, plasticizers, or other polymers can be investigated at a molecular level.

Quantitative Structure-Property Relationships (QSPR):

QSPR models are statistical models that correlate the chemical structure of a molecule with its physicochemical properties. unimore.it These models use molecular descriptors, which are numerical representations of the chemical structure, to predict properties of interest. For poly(this compound), QSPR models could be developed to predict properties such as density, refractive index, and viscosity based on the monomer structure and polymer chain length. unimore.it

The integration of these computational approaches can provide a comprehensive understanding of the structure-property relationships of poly(this compound), guiding the design of new materials with desired characteristics for various applications.

Future Research Directions and Emerging Paradigms

Innovations in Sustainable Synthesis Routes for Mono-dodecyl Itaconate

The conventional synthesis of this compound involves the reaction of itaconic anhydride (B1165640) with 1-dodecanol (B7769020). helmholtz-berlin.descirp.org A typical laboratory-scale synthesis involves heating 1-dodecanol to a molten state and then adding itaconic anhydride, followed by stirring at an elevated temperature (e.g., 110-115°C) for a couple of hours. helmholtz-berlin.descirp.org

However, the future of its synthesis lies in greener and more efficient methodologies. A key innovation is the selective synthesis of itaconic acid monoesters, which aims to avoid the formation of diester byproducts and eliminate complex purification steps. acs.orgacs.org One promising approach involves the in-situ generation of itaconic anhydride from itaconic acid, which is then reacted with a stoichiometric amount of the alcohol. acs.orgresearchgate.net This method is highly efficient and scalable, making it suitable for industrial application. acs.orgacs.org

Enzymatic synthesis represents another significant frontier for sustainable production. researchgate.net The use of lipases as biocatalysts offers several advantages, including high selectivity (regioselectivity and chemoselectivity), mild reaction conditions that prevent thermal degradation, and the absence of metal catalyst residues, leading to products with better biocompatibility. researchgate.netmdpi.com Research into lipase-catalyzed esterification of itaconic acid or its anhydride with long-chain alcohols like dodecanol (B89629) is paving the way for an environmentally benign production route for this compound.

Table 1: Comparison of Synthesis Routes for Itaconate Monoesters

Synthesis Method Starting Materials Catalyst/Conditions Advantages Challenges
Conventional Esterification Itaconic Anhydride, 1-Dodecanol Thermal (e.g., 110-115°C) Direct, one-pot synthesis. helmholtz-berlin.descirp.org High temperature; potential for side reactions.
Selective Synthesis Itaconic Acid, Alcohol Acid catalyst (e.g., H₂SO₄), 50°C, followed by reaction with alcohol. acs.org High selectivity for monoester, avoids complex purification, scalable. acs.orgacs.org Requires careful control of reaction conditions.
Enzymatic Synthesis Itaconic Acid/Anhydride, Alcohol Lipase (B570770) (e.g., Novozym 435), mild temperatures (e.g., 50°C). mdpi.com Environmentally friendly, high selectivity, mild conditions, no metal residue. researchgate.net Enzyme cost and stability can be limiting factors.

Expanding the Scope of Controlled Polymerization Technologies for Itaconate Derivatives

The polymerization of itaconic acid and its derivatives has historically been challenging. nih.govresearchgate.net Compared to structurally similar methacrylates, itaconate monomers exhibit lower reactivity in free radical polymerization (FRP), often resulting in low conversions and polymers with low molar masses. d-nb.infonih.govresearchgate.net This is attributed to steric hindrance and electronic effects, as well as potential chain transfer reactions involving the allylic hydrogens. jst.go.jp

The advent of controlled radical polymerization (CRP) techniques, particularly Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), has been a paradigm shift. nih.govresearchgate.net These methods allow for the synthesis of well-defined polymers from itaconate derivatives with controlled molar masses and narrow polydispersity indices. d-nb.infonih.gov

RAFT Polymerization: This technique has been successfully applied to various itaconic acid esters, such as di-n-butyl itaconate, and itaconimides. nih.gov By using appropriate RAFT agents, researchers have produced well-defined homopolymers and block copolymers. nih.govnsf.gov This control enables the creation of novel materials like bio-based acrylic thermoplastic elastomers, where soft poly(itaconate) segments are combined with hard poly(itaconimide) segments. nih.gov

ATRP: ATRP has also been explored for itaconate polymerization. For instance, the ATRP of dimethyl itaconate has been studied, showing a linear evolution of monomer consumption over time, which is characteristic of a controlled process. rsc.org However, challenges can arise from the interaction between the copper catalyst and the monomer's carboxylic groups if present. helmholtz-berlin.de

While much of the research has focused on dialkyl itaconates, these CRP techniques are directly applicable to this compound. Optimizing reaction conditions, such as temperature and the choice of initiator and CRP agent, is crucial for achieving high monomer conversion and producing polymers with desired architectures and functionalities. d-nb.infonih.gov

Table 2: Controlled Radical Polymerization (CRP) of Itaconate Derivatives

CRP Technique Monomer Example Key Findings Resulting Polymer Characteristics
RAFT Di-n-butyl itaconate, N-phenylitaconimide Successful controlled/living polymerization achieved. nih.gov Controlled molecular weight, narrow molecular weight distribution, enabled synthesis of block copolymers. nih.gov
ATRP Dimethyl itaconate Linear kinetics up to ~50% conversion. rsc.org Synthesis of polymers with new topological structures. rsc.org
RAFT α-methylene-γ-butyrolactone (from itaconic acid) Efficient polymerization with living characteristics. nsf.gov Well-defined polymers; diblock copolymers successfully synthesized. nsf.gov

Design of Novel Functionalization Strategies for Enhanced Material Performance

The structure of the itaconate monomer, with its pendant carboxylic acid group and a reactive carbon-carbon double bond, offers versatile opportunities for functionalization. This can be done either before or after polymerization to tailor the final material properties.

A significant area of research is the post-polymerization modification of unsaturated polyesters containing itaconate units. frontiersin.orgyork.ac.uk The electron-deficient double bond in the polymer backbone is susceptible to Michael addition reactions. This allows for the introduction of a wide array of functional pendants, which can alter properties such as glass transition temperature, polarity, and biodegradability. frontiersin.org

Aza-Michael Addition: This involves the addition of amines to the itaconate double bond. Research has shown that this modification can be slow due to the isomerization of the reactive itaconate to the less reactive mesaconate form. york.ac.uknih.gov Innovations include the use of catalysts, such as iodine on acidic alumina (B75360), to dramatically speed up the reaction, making the process more efficient. frontiersin.org

Thio-Michael Addition: Thiols can also be readily added across the itaconate double bond. Studies have demonstrated the quantitative modification of itaconate-based polyesters with various mercaptans, including dodecyl mercaptan. acs.orgresearchgate.net

These post-polymerization modifications have been successfully applied to polyesters derived from dodecyl itaconate. frontiersin.orgfrontiersin.org Furthermore, novel strategies involve designing itaconic acid monomers with "clickable" functional groups, such as alkynes, prior to polymerization. rsc.org This allows for subsequent functionalization using highly efficient click chemistry reactions, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), opening pathways to a new range of advanced functional polymers. rsc.org

Exploration of New High-Value Applications in Bio-Based and Responsive Materials

The unique combination of a hydrophilic carboxylic head and a long hydrophobic dodecyl tail makes this compound an amphiphilic molecule with potential in various applications. Its polymerizable nature further expands its utility into the realm of advanced functional materials.

Surfactants and Dispersants: this compound has been synthesized and utilized as a unique anionic surfactant. scirp.org Its capability has been demonstrated in the preparation of stable, mono-dispersed aqueous solutions of carbon nanotubes (CNTs), which is crucial for the production of CNT-based composite materials like conductive paper. scirp.org It has also been used as a polymerizable surfactant (surfmer) in the emulsion polymerization of styrene (B11656). nih.gov

Responsive Materials: Itaconic acid is a popular comonomer for creating "smart" or responsive materials. Copolymers containing itaconic acid can exhibit sharp responses to external stimuli like pH and temperature. researchgate.net The carboxylic acid group provides pH-responsiveness; at low pH, the group is protonated, while at higher pH, it deprotonates, leading to electrostatic repulsion and swelling of the polymer network. nih.gov This principle is used to design hydrogels for applications like pH-triggered drug delivery. nih.govnih.gov By incorporating this compound into such systems, one could introduce hydrophobic domains, creating amphiphilic responsive networks with unique self-assembly and release characteristics. Research on multi-responsive polymers derived from itaconic acid, which react to light and acid/base stimuli, further highlights the potential for creating sophisticated smart materials. researchgate.net

Biomedical and Bio-based Materials: There is growing interest in using itaconate-based polymers for biomedical applications. For example, polyesters of dodecyl itaconate have been developed as materials for the long-term, degradation-based delivery of itaconic acid itself, which has immunoregulatory and antifibrotic properties. acs.org In the broader context of bio-based materials, itaconate monoesters are being explored as green alternatives to petroleum-based acrylic acid in UV-curable resins for coatings and 3D printing, offering lower viscosity and comparable or better performance. acs.orgacs.orgresearchgate.net

Q & A

Q. What are the primary mechanisms by which itaconate derivatives regulate macrophage polarization in inflammatory models?

Itaconate derivatives (e.g., 4-OI, DI) modulate macrophage function through dual pathways:

  • Succinate dehydrogenase (SDH) inhibition : Suppresses pro-inflammatory cytokine release by blocking the TCA cycle and succinate-driven IL-1β production .
  • Nrf2 activation : Enhances antioxidant responses via alkylation of KEAP1, reducing oxidative stress and promoting anti-inflammatory cytokine expression .
    Methodological note: Use LPS-stimulated RAW264.7 macrophages with qPCR for Nrf2 target genes (e.g., Hmox1) and Seahorse assays to measure mitochondrial respiration .

Q. How do experimental models for studying itaconate’s osteogenic effects differ between in vitro and in vivo systems?

  • In vitro : Preosteoclast differentiation assays with RANKL induction, followed by metabolomic profiling (LC-MS) to track itaconate accumulation .
  • In vivo : Use Irg1-knockout mice to assess bone mass changes via micro-CT and histomorphometry. Supplementation with exogenous itaconate (e.g., 50 mg/kg intraperitoneal) enhances osteoblast activity in murine calvarial defect models .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on itaconate’s role in type I interferon (IFN) signaling?

Contradictions arise from differences between endogenous itaconate and synthetic derivatives:

  • Endogenous itaconate : Promotes IFN-β release in LPS-activated macrophages via Irg1-dependent pathways, as shown by RNA-seq in Irg1−/− macrophages .
  • Derivatives (DI, 4-OI) : Suppress IFN-β via electrophilic stress, independent of endogenous itaconate’s metabolic effects .
    Resolution strategy: Compare transcriptomic profiles (microarray/PCA) of infected A549 cells treated with 20 mM itaconate vs. 0.5 mM DI, focusing on IFN-response clusters (e.g., CXCL10) .

Q. What methodological challenges arise when assessing the antimicrobial synergy between itaconate and acidic pH?

  • pH dependency : Salmonella Typhimurium MIC90 drops from 400 mM (pH 7.2) to 3.7 mM (pH 6.0) due to increased protonation enhancing itaconate uptake .
  • Bacterial metabolism : E. coli lacks itaconate-metabolizing enzymes, but weak sucCD affinity may confound growth assays at low concentrations (e.g., 0.37 mM) .
    Experimental design: Use chemostat cultures with controlled pH and itaconate gradients, paired with metabolomic validation of intracellular itaconate accumulation .

Q. How do structural insights into itaconate’s interaction with bacterial enzymes inform drug design?

Docking studies with Brucella abortus isocitrate lyase (PDB: 7RBX) reveal itaconate binds similarly to malonate, competitively inhibiting substrate entry. This suggests targeting conserved active sites in pathogenic enzymes (e.g., Mycobacterium tuberculosis ICML) . Validation: Use site-directed mutagenesis of catalytic residues (e.g., Lys213) to test inhibition reversibility in enzyme activity assays .

Methodological & Data Analysis Questions

Q. What statistical approaches are critical for interpreting transcriptomic data from itaconate-treated immune cells?

  • Hierarchical clustering : Identify dose-dependent gene clusters (e.g., pro-inflammatory vs. "itaconate signature" genes like DUSP95) .
  • GO term enrichment : Apply tools like DAVID or Metascape to map pathways (e.g., "IFN-γ signaling" vs. "oxidative phosphorylation") in DI-treated vs. itaconate-treated groups .
    Data note: Normalize RNA-seq counts using DESeq2 to account for batch effects in multi-dose experiments .

Q. How can chemoproteomics resolve off-target effects of itaconate derivatives?

  • Probe-based profiling : Use bioorthogonal probes (e.g., C3A, C8E) to tag itaconate-modified cysteines in Salmonella proteomes. Competitive labeling with natural itaconate validates target specificity .
  • Target prioritization : Combine SILAC-based quantitation with CRISPR screening to rank proteins (e.g., ACOD1, SDH) by functional relevance to antimicrobial activity .

Open Research Questions

Q. Does itaconate have a dedicated cellular receptor, or does it act solely via covalent modification?

Current evidence supports covalent mechanisms (e.g., KEAP1 alkylation), but putative receptors remain unexplored. Use thermal proteome profiling (TPP) or CETSA to identify candidate receptors in macrophages .

Q. Why do synthetic derivatives fail to fully replicate endogenous itaconate’s immunomodulatory effects?

Derivatives lack endogenous compartmentalization (e.g., mitochondrial vs. cytosolic pools) and kinetic regulation . Spatial tracking with fluorescent probes (e.g., MitoTracker Red) in live cells could clarify subcellular dynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.